molecular formula C22H22N6O B13391650 Cpi637;cpi 637

Cpi637;cpi 637

Cat. No.: B13391650
M. Wt: 386.4 g/mol
InChI Key: BFTKDWYIRJGJCA-UHFFFAOYSA-N
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Description

CPI-637 is a selective and potent inhibitor of cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons, which are homologous pairs of bromodomain-containing proteins. This compound has shown significant potential in various scientific research applications due to its high selectivity and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPI-637 involves multiple steps, starting with the preparation of the core benzodiazepinone structure. The key steps include:

    Formation of the Benzodiazepinone Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Indazole Moiety: This step involves the coupling of the benzodiazepinone core with an indazole derivative using a palladium-catalyzed cross-coupling reaction.

    Final Modifications:

Industrial Production Methods

Industrial production of CPI-637 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

CPI-637 undergoes several types of chemical reactions, including:

    Oxidation: CPI-637 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, which may have different biological activities.

    Substitution: CPI-637 can undergo substitution reactions where one or more functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

Scientific Research Applications

CPI-637 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of bromodomain-containing proteins in various chemical processes.

    Biology: Used to investigate the biological functions of cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons in cellular processes.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulation of bromodomain-containing proteins, such as cancer and viral infections.

    Industry: Used in the development of new drugs and therapeutic agents targeting bromodomain-containing proteins.

Mechanism of Action

CPI-637 exerts its effects by selectively inhibiting the bromodomains of cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons. This inhibition disrupts the interaction between these proteins and acetylated histones, leading to changes in gene expression. The compound also affects the expression of oncogenic MYC and other key regulatory proteins, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    ICG-001: Another inhibitor of cyclic-AMP response element binding protein with different selectivity and potency profiles.

    Birabresib: A bromodomain inhibitor with a broader range of targets compared to CPI-637.

    I-BET151: A selective inhibitor of bromodomain-containing proteins with different pharmacokinetic properties.

Uniqueness of CPI-637

CPI-637 is unique due to its high selectivity for cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons, making it a valuable tool for studying the specific roles of these proteins in various biological processes. Its potent inhibition of these targets also makes it a promising candidate for therapeutic development.

Properties

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

IUPAC Name

4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)

InChI Key

BFTKDWYIRJGJCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Origin of Product

United States

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